molecular formula C21H25N3O B5751070 N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide

N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide

Cat. No. B5751070
M. Wt: 335.4 g/mol
InChI Key: USVNUZPIETXUKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide, also known as TBB, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. TBB is a selective inhibitor of casein kinase 2 (CK2), an enzyme that plays a crucial role in various cellular processes.

Mechanism of Action

N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide exerts its inhibitory effect on CK2 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of CK2 substrates, leading to the inhibition of various cellular processes that are regulated by CK2.
Biochemical and Physiological Effects
N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide has been shown to have a wide range of biochemical and physiological effects. Inhibition of CK2 by N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide has also been shown to improve glucose tolerance and insulin sensitivity in mice, suggesting a potential role in the treatment of metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide as a research tool is its selectivity and reversibility. N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide selectively inhibits CK2 without affecting other kinases, making it an ideal tool for studying the functions of CK2 in various biological systems. However, one of the limitations of using N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide is its potential for off-target effects. N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide has been shown to inhibit other kinases at higher concentrations, which may affect the interpretation of the results.

Future Directions

There are several future directions for research on N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide. Another area of research is the identification of new biological processes that are regulated by CK2 and the development of new therapeutic strategies targeting CK2. Additionally, the potential use of N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide as a therapeutic agent for the treatment of various diseases, including cancer and metabolic disorders, warrants further investigation.

Synthesis Methods

The synthesis of N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide involves the reaction of 4-tert-butylbenzylamine with 2-bromo-1-(1H-benzimidazol-2-yl)ethanone in the presence of potassium carbonate. The resulting product is then treated with propanoyl chloride to obtain N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide in high yield and purity.

Scientific Research Applications

N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide has been extensively used as a research tool to study the functions of CK2 in various biological processes. CK2 is a ubiquitous serine/threonine kinase that regulates a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and DNA repair. N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide has been shown to inhibit CK2 activity in a selective and reversible manner, making it a valuable tool for studying the functions of CK2 in various biological systems.

properties

IUPAC Name

N-[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-5-19(25)23-20-22-17-8-6-7-9-18(17)24(20)14-15-10-12-16(13-11-15)21(2,3)4/h6-13H,5,14H2,1-4H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVNUZPIETXUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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